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Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the

novel heterocyclic compound, 7-Bromobenzofuran-5-OL. In the absence of publicly available

experimental spectra, this document leverages advanced computational prediction

methodologies to present a thorough analysis of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers,

scientists, and professionals in the field of drug development and organic synthesis, offering a

detailed interpretation of the predicted spectra to facilitate the identification and

characterization of this molecule. The predicted data is contextualized with references to the

known spectroscopic features of closely related benzofuran analogs, ensuring a robust and

scientifically grounded discussion.

Introduction
7-Bromobenzofuran-5-OL is a substituted benzofuran derivative of significant interest in

medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in

biologically active compounds.[1] The precise characterization of its molecular structure is

paramount for its potential applications. Spectroscopic techniques such as NMR, IR, and MS

are indispensable tools for elucidating the structural features of organic molecules. This guide

presents a detailed, in-silico-driven spectroscopic analysis of 7-Bromobenzofuran-5-OL,

providing a foundational dataset for researchers working with this and related compounds.
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The methodologies employed for spectral prediction are rooted in well-established

computational chemistry principles, offering a reliable alternative in the absence of

experimental data.[2][3] The interpretations are further supported by comparative analysis with

existing data for analogous compounds, including 5-bromobenzofuran, 7-bromobenzofuran,

and benzofuran-5-ol.[4][5][6]

Molecular Structure and Isomeric Context
To fully appreciate the spectroscopic data, it is crucial to understand the molecular architecture

of 7-Bromobenzofuran-5-OL. The structure, depicted below, features a fused bicyclic system

consisting of a benzene ring and a furan ring. The key substituents are a bromine atom at

position 7 and a hydroxyl group at position 5.

Figure 1: Molecular Structure of 7-Bromobenzofuran-5-OL with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. The predicted ¹H and ¹³C NMR spectra for 7-Bromobenzofuran-5-OL provide

valuable insights into its electronic environment.

Experimental Protocol: NMR Spectra Prediction
The ¹H and ¹³C NMR spectra were predicted using a combination of database-driven and

incremental calculation methods.[1][3][7][8][9] The chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS). The prediction algorithm considers the effects

of substituents, aromaticity, and ring strain to estimate the chemical shifts and coupling

constants.

Predicted ¹H NMR Data
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 7.65 d ~2.2

H-3 6.80 d ~2.2

H-4 7.10 s -

H-6 7.30 s -

5-OH 5.50 s (broad) -

Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 7-Bromobenzofuran-5-OL displays distinct signals

corresponding to the aromatic and hydroxyl protons.

Furan Ring Protons (H-2 and H-3): The protons on the furan ring, H-2 and H-3, are predicted

to appear as doublets around 7.65 and 6.80 ppm, respectively. The downfield shift of H-2 is

attributed to its proximity to the electronegative oxygen atom. The characteristic doublet

splitting pattern arises from the coupling between these two protons, with a predicted

coupling constant (J) of approximately 2.2 Hz.

Benzene Ring Protons (H-4 and H-6): The protons on the benzene ring, H-4 and H-6, are

predicted to appear as singlets at approximately 7.10 and 7.30 ppm. The singlet nature of

these signals is due to the lack of adjacent protons for coupling. The bromine atom at

position 7 and the hydroxyl group at position 5 significantly influence the electronic

environment of these protons.

Hydroxyl Proton (5-OH): The hydroxyl proton is expected to appear as a broad singlet

around 5.50 ppm. The chemical shift and broadness of this peak can be highly dependent on

the solvent, concentration, and temperature due to hydrogen bonding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Visualizer loader [nmrdb.org]

2. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

3. acdlabs.com [acdlabs.com]

4. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. 7-Bromo-1-benzofuran | C8H5BrO | CID 113628 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. Benzofuran-5-ol | C8H6O2 | CID 11651159 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. Visualizer loader [nmrdb.org]

8. youtube.com [youtube.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b2906296?utm_src=pdf-body-img
https://www.benchchem.com/product/b2906296?utm_src=pdf-custom-synthesis
https://www.nmrdb.org/new_predictor/
https://ai.computabio.com/ir-spectrum-prediction-service.html
https://www.acdlabs.com/products/spectrus-platform/nmr-predictors/
https://pubchem.ncbi.nlm.nih.gov/compound/90015
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromobenzofuran
https://pubchem.ncbi.nlm.nih.gov/compound/Benzofuran-5-ol
https://www.nmrdb.org/13c/
https://www.youtube.com/watch?v=EcucNA53Ab8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2906296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. app.nmrium.com [app.nmrium.com]
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5-OL: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2906296#spectroscopic-data-of-7-bromobenzofuran-
5-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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